molecular formula C13H10O4 B14580768 4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-3-methyl- CAS No. 61073-55-0

4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-3-methyl-

Cat. No.: B14580768
CAS No.: 61073-55-0
M. Wt: 230.22 g/mol
InChI Key: CDMTZWSWUNGXRF-UHFFFAOYSA-N
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Description

4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of pyranobenzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of an alcohol precursor to form a dione, followed by methylenation and treatment with concentrated hydrochloric acid-methanol at ambient temperature to afford the desired pyranobenzopyran structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • Cyclocoumarol
  • Anticoagulans 63
  • Cumopyran
  • Methanopyranorin

Uniqueness

4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-3-methyl- is unique due to its specific structural features and the diverse range of reactions it can undergo.

Properties

CAS No.

61073-55-0

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-methyl-2,3-dihydropyrano[3,2-c]chromene-4,5-dione

InChI

InChI=1S/C13H10O4/c1-7-6-16-12-8-4-2-3-5-9(8)17-13(15)10(12)11(7)14/h2-5,7H,6H2,1H3

InChI Key

CDMTZWSWUNGXRF-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C1=O)C(=O)OC3=CC=CC=C32

Origin of Product

United States

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